molecular formula C21H19N3O3S B11364075 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11364075
M. Wt: 393.5 g/mol
InChI Key: PDTQUPSCHCJBNB-UHFFFAOYSA-N
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Description

  • The compound’s IUPAC name is N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide .
  • It belongs to the class of heterocyclic compounds, containing both oxazole and benzothiophene moieties.
  • Benzothiophenes are sulfur-containing aromatic compounds, and oxazoles are five-membered heterocycles with oxygen and nitrogen atoms.
  • This compound may have interesting pharmacological properties due to its structural features.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • one approach could involve the condensation of appropriate starting materials, followed by cyclization to form the oxazole ring.
    • Industrial production methods would likely involve optimization of existing synthetic routes for scale-up.
  • Chemical Reactions Analysis

      Oxidation: The cyano group could undergo oxidation to form a carboxylic acid or other functional groups.

      Reduction: Reduction of the cyano group could yield an amine or other reduced derivatives.

      Substitution: The compound may undergo nucleophilic substitution reactions at various positions.

      Common Reagents: Reagents like sodium cyanide, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) could be used.

      Major Products: These reactions would yield derivatives with modified functional groups.

  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory, or antimicrobial activity).

      Chemistry: Study its reactivity and explore novel transformations.

      Biology: Investigate its effects on cellular processes or receptors.

      Industry: Explore applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets.
    • It could interact with enzymes, receptors, or other biomolecules.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, without specific literature references, I cannot provide a direct comparison.
    • you may want to explore related benzothiophene or oxazole derivatives.
    • Similar compounds could include other heterocyclic analogs with cyano or ethoxy substituents.

    Remember that this information is based on general knowledge, and for accurate details, further research and specific references are necessary

    Properties

    Molecular Formula

    C21H19N3O3S

    Molecular Weight

    393.5 g/mol

    IUPAC Name

    N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

    InChI

    InChI=1S/C21H19N3O3S/c1-2-26-14-9-7-13(8-10-14)18-11-17(24-27-18)20(25)23-21-16(12-22)15-5-3-4-6-19(15)28-21/h7-11H,2-6H2,1H3,(H,23,25)

    InChI Key

    PDTQUPSCHCJBNB-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N

    Origin of Product

    United States

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